molecular formula C6H3Cl2N3 B3114351 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2009345-75-7

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B3114351
CAS No.: 2009345-75-7
M. Wt: 188.01 g/mol
InChI Key: RIEQOYPBMKFGPN-UHFFFAOYSA-N
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Description

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the broader class of [1,2,4]triazolo[1,5-a]pyridines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine involves the oxidative cyclization of N-(2-pyridyl)amidines. This process can be carried out using various oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like phenyliodine diacetate (PIFA) and iodine/potassium iodide (I2/KI) can also be used .

Another method involves a catalyst-free, additive-free, and eco-friendly approach using microwave irradiation. This method employs enaminonitriles and benzohydrazides, leading to the formation of the target compound through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned oxidative cyclization or microwave-mediated methods. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in medicinal and agricultural chemistry.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various derivatives of this compound with different functional groups replacing the chlorine atoms.

Scientific Research Applications

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-5(8)11-6(2-4)9-3-10-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEQOYPBMKFGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=NC=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265244
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2009345-75-7
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2009345-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine
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Reactant of Route 5
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Reactant of Route 6
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